molecular formula C11H10N2O3S3 B2712047 (Z)-3-isopropyl-5-((5-nitrothiophen-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 627039-34-3

(Z)-3-isopropyl-5-((5-nitrothiophen-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2712047
CAS No.: 627039-34-3
M. Wt: 314.39
InChI Key: LAWRJNCAVJNOJM-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a Schiff base, which are typically formed by the condensation of an amine and a carbonyl compound . The presence of the nitrothiophene moiety suggests that it might have interesting electronic properties .


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through condensation reactions . For instance, nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline was obtained in crystalline form from the reaction of 5-nitrothiophen-2-carbaldehyde with 2-methyl-3-nitro-aniline .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of reactions . For example, they can participate in Gewald reactions, Paal–Knorr syntheses, Fiesselmann syntheses, and Hinsberg syntheses .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound and its derivatives are synthesized through novel approaches involving alpha-nitro ketone intermediates, demonstrating the versatility of these compounds in chemical synthesis. This methodology allows for the creation of a range of compounds with potential applications in developing probes for biological systems (Nanjing Zhang, M. Tomizawa, J. Casida, 2004).

Biological Activities

Material Science and Catalysis

  • Zwitterionic salts derived from similar structural frameworks have been shown to be effective organocatalysts for transesterification, demonstrating the versatility of these compounds beyond biological applications (K. Ishihara, Masatoshi Niwa, Yuji Kosugi, 2008).

Antimicrobial Applications

  • Some derivatives have been synthesized and tested for their antibacterial and antifungal activities, showing potential as antimicrobial agents (H. B'Bhatt, S. Sharma, 2017).

Safety and Hazards

The safety and hazards of this compound would likely depend on its specific physical and chemical properties. Nitrothiophene compounds can be hazardous and should be handled with care .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. Given the interesting properties of nitrothiophene compounds, it could have potential applications in various fields .

Properties

IUPAC Name

(5Z)-5-[(5-nitrothiophen-2-yl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S3/c1-6(2)12-10(14)8(19-11(12)17)5-7-3-4-9(18-7)13(15)16/h3-6H,1-2H3/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWRJNCAVJNOJM-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=CC=C(S2)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.